molecular formula C21H18ClF2N3O2 B2558194 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 1251671-36-9

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No. B2558194
CAS RN: 1251671-36-9
M. Wt: 417.84
InChI Key: CQIODNGGILFYBG-UHFFFAOYSA-N
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Description

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClF2N3O2 and its molecular weight is 417.84. The purity is usually 95%.
BenchChem offers high-quality 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on derivatives similar to the compound often focuses on synthetic methodologies and the exploration of chemical reactivity. For instance, the study of pyrano quinoline derivatives, which share structural similarities, reveals insights into antimicrobial activities, showcasing the potential of these compounds in developing new antimicrobial agents (Watpade & Toche, 2017). Additionally, the synthesis of pincer-functionalized quinoline ruthenium catalysts for ketone reduction highlights the application of naphthyridine derivatives in catalysis and synthetic chemistry (Facchetti et al., 2016).

Interaction with Biological Molecules

The interaction of naphthyridine derivatives with biological molecules, such as DNA, is another area of interest. Studies demonstrate the ability of these compounds to intercalate into DNA, altering its physical properties and potentially serving as tools in molecular biology and therapeutic research. For example, dibenzo[b,h][1,6]naphthyridines have been synthesized and shown to strongly fluoresce, with changes in fluorescence intensity upon binding to double-stranded DNA, indicating potential applications in DNA detection and analysis (Okuma et al., 2014).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of naphthyridine derivatives are significant for pharmaceutical research. Derivatives of 2-phenyl-1,8-naphthyridin-3-yl acetamide have been synthesized and evaluated for their antibacterial properties, revealing significant activity and highlighting the therapeutic potential of these compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019). Moreover, the design of naphthyridine-based antineoplastic agents further emphasizes the role of these compounds in developing new cancer treatments (Chang et al., 1999).

Photophysical Properties and Materials Science

The photophysical properties of naphthyridine derivatives are explored for potential applications in materials science, such as in photovoltaic devices. Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, related to the compound of interest, reveal their suitability as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency and free energy of electron injection, indicating their potential in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O2/c1-11-15(22)4-3-13-20(11)26-18-6-7-27(9-14(18)21(13)29)10-19(28)25-12-2-5-16(23)17(24)8-12/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIODNGGILFYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=C(C=C4)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide

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